(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid
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Overview
Description
(2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid: is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a 4-methoxybenzylamino group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors such as amidines and β-dicarbonyl compounds.
Introduction of the 4-Methoxybenzylamino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyrimidine ring with 4-methoxybenzylamine.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The amino group on the pyrimidine ring can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Functionalized Pyrimidines: Formed through substitution reactions on the amino group.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used as a reagent in Suzuki-Miyaura coupling to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.
Biology:
Enzyme Inhibition: Boronic acids are known to inhibit serine proteases and other enzymes, making this compound a potential candidate for drug development.
Medicine:
Drug Development: The compound’s ability to form stable complexes with biological molecules makes it a valuable intermediate in the synthesis of pharmaceuticals.
Industry:
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form strong covalent bonds.
Mechanism of Action
The mechanism of action of (2-((4-Methoxybenzyl)amino)pyrimidin-5-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, forming a palladium-boron complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bond . The amino group on the pyrimidine ring can also interact with various biological targets, potentially inhibiting enzyme activity through covalent bonding.
Comparison with Similar Compounds
- (2-Aminopyrimidin-5-yl)boronic acid
- (2-(4-Methoxybenzyloxy)pyrimidin-5-yl)boronic acid
- (2-(tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid
Uniqueness:
- Functional Groups: The presence of both the 4-methoxybenzylamino group and the boronic acid group provides unique reactivity and versatility in chemical synthesis.
- Biological Activity: The combination of these functional groups may enhance the compound’s ability to interact with biological targets, making it a valuable intermediate in drug development.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methylamino]pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BN3O3/c1-19-11-4-2-9(3-5-11)6-14-12-15-7-10(8-16-12)13(17)18/h2-5,7-8,17-18H,6H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFJNCDMDFBVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)NCC2=CC=C(C=C2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BN3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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